N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that features a methylsulfonyl group, a p-tolyl group, and a methanesulfonamide moiety within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically begins with the preparation of the pyrazole core, which is achieved by cyclization of appropriate precursors under acidic or basic conditions. The introduction of the methylsulfonyl group can be performed via sulfonation reactions using reagents like methylsulfonyl chloride. Subsequent steps involve the coupling of the pyrazole intermediate with p-tolyl derivatives under palladium-catalyzed cross-coupling conditions. The final step is the sulfonamidation reaction to introduce the methanesulfonamide functionality.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactions to enhance yield and efficiency. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes a variety of chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or periodate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide moiety, often using strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions: Typical reagents for these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium alkoxides, primary and secondary amines
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can yield various sulfonamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is used as an intermediate for the synthesis of more complex molecules. Its functional groups provide versatile sites for chemical modifications and derivatization.
Biology: Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. Its molecular structure allows it to interact with biomolecules, making it a valuable tool in biochemical research.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, contributing to the development of new pharmaceuticals.
Industry: In industrial applications, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it a useful building block in polymer and material science.
Mechanism of Action
The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound's functional groups enable binding to active sites, influencing biochemical pathways. For example, it may inhibit enzyme activity by forming a stable complex with the catalytic site, thereby preventing substrate access and subsequent reaction.
Comparison with Similar Compounds
Similar Compounds:
N-(3-(1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(methylsulfonyl)-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-(sulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Uniqueness: What sets N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of both the methylsulfonyl and methanesulfonamide groups allows for diverse chemical transformations and interactions with biomolecules.
This compound represents a versatile and valuable compound in the realms of chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a focal point for ongoing scientific research and applications.
Properties
IUPAC Name |
N-[3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S2/c1-13-7-9-14(10-8-13)18-12-17(19-21(18)27(3,24)25)15-5-4-6-16(11-15)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWWGVHFRVGOLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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